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molecular formula C16H19N B8570675 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline

1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline

Cat. No. B8570675
M. Wt: 225.33 g/mol
InChI Key: CYADGSZOXJQFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252090B1

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.43 mmol), ethyl-4-iodo-benzoate (Reagent A, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran(3 mL), copper(I)iodide (0.02 g, 0.1 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.060 g, 0.085 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 5-10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.05 g, 31%).
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.11 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
copper(I)iodide
Quantity
0.02 g
Type
catalyst
Reaction Step Nine
Quantity
0.06 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
COC(=O)C1C=CC(C#C[C:12]2[CH:13]=[C:14]([CH:26]3[CH2:28]C3)[C:15]3O[C:19]4(CC4)[CH2:18][C:17]([CH3:24])([CH3:23])[C:16]=3[CH:25]=2)=CC=1F.C(O[C:34](=O)[C:35]1[CH:40]=CC(I)=CC=1)C.C([N:45](CC)CC)C.O1CCCC1>CCCCCC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)(=O)C>[CH:35]1([N:45]2[C:25]3[C:16](=[CH:15][C:14]([C:26]#[CH:28])=[CH:13][CH:12]=3)[C:17]([CH3:23])([CH3:24])[CH2:18][CH2:19]2)[CH2:34][CH2:40]1 |^1:65,84|

Inputs

Step One
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C#CC=1C=C(C2=C(C(CC3(CC3)O2)(C)C)C1)C1CC1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C#CC=1C=C(C2=C(C(CC3(CC3)O2)(C)C)C1)C1CC1)F)=O
Step Four
Name
Quantity
0.11 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)I)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)I)=O
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
copper(I)iodide
Quantity
0.02 g
Type
catalyst
Smiles
[Cu]I
Step Ten
Name
Quantity
0.06 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCC(C2=CC(=CC=C12)C#C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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